

# An In-depth Technical Guide to the Crystal Structure of $\alpha$ -Tetraarsenic Tetrasulfide (Realgar)

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## Compound of Interest

Compound Name: *Tetraarsenic tetrasulfide*

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## Abstract

**$\alpha$ -Tetraarsenic tetrasulfide** ( $\alpha$ -As<sub>4</sub>S<sub>4</sub>), known mineralogically as realgar, is an arsenic sulfide compound of significant interest across geology, materials science, and historical applications. Its unique molecular and crystal structure dictates its physical and chemical properties, including its notable photo-induced transformation. This technical guide provides a comprehensive overview of the crystal structure of  $\alpha$ -realgar, detailing its crystallographic parameters, molecular arrangement, and the standard experimental protocols used for its characterization. The document is intended to serve as a core reference for professionals engaged in research involving arsenic sulfide compounds.

## Crystallographic Data of $\alpha$ -Realgar

The crystal structure of  $\alpha$ -realgar has been determined with high precision using single-crystal X-ray diffraction techniques. It crystallizes in the monoclinic system with the space group P2<sub>1</sub>/n. [1][2][3] The fundamental building block of the crystal is the discrete, cage-like As<sub>4</sub>S<sub>4</sub> molecule. [4] The unit cell contains four of these As<sub>4</sub>S<sub>4</sub> molecules, which corresponds to 16 AsS formula units.[1][2][3][4] Key crystallographic data are summarized in Table 1 below.

Parameter	Value	Source(s)
Chemical Formula	$\alpha\text{-As}_4\text{S}_4$	<a href="#">[1]</a>
Crystal System	Monoclinic	<a href="#">[1]</a> <a href="#">[3]</a>
Space Group	$\text{P}2_1/\text{n}$ (No. 14)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Unit Cell Dimensions	$a = 9.325(3) \text{ \AA}$ $b = 13.571(5) \text{ \AA}$ $c = 6.587(3) \text{ \AA}$ $\beta = 106.43(5)^\circ$	<a href="#">[1]</a> <a href="#">[2]</a>
Unit Cell Volume (V)	$\sim 799.5 \text{ \AA}^3$	<a href="#">[6]</a>
Formula Units (Z)	4 (for $\text{As}_4\text{S}_4$ molecules)	<a href="#">[5]</a>
Calculated Density	3.59 g/cm <sup>3</sup>	<a href="#">[2]</a>
Molecular Structure	Consists of discrete, cradle-shaped $\text{As}_4\text{S}_4$ molecules held by van der Waals forces.	<a href="#">[4]</a>
Bonding	In the $\alpha$ -realgar molecule, each arsenic atom is covalently bonded to two sulfur atoms and one other arsenic atom. <a href="#">[7]</a>	<a href="#">[7]</a>

## Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of  $\alpha$ -realgar is primarily achieved through single-crystal X-ray diffraction. The following protocol outlines the typical methodology employed in such an analysis.

## Crystal Synthesis and Selection

- Growth: High-quality single crystals of  $\alpha\text{-As}_4\text{S}_4$  can be obtained from natural mineral samples or synthesized. Synthetic methods often involve vacuum sublimation at controlled temperatures (e.g., 400 °C).[\[8\]](#) Alternative methods for growing crystals from solution include slow solvent evaporation or vapor diffusion, aimed at achieving a limited degree of supersaturation to promote orderly crystal formation.[\[9\]](#)

- Selection: A suitable single crystal, typically with dimensions around 0.1 to 0.3 mm, is selected under an optical microscope.[10] The chosen crystal must be free from significant defects, such as fractures or twinning, to ensure high-quality diffraction data.[9][11]

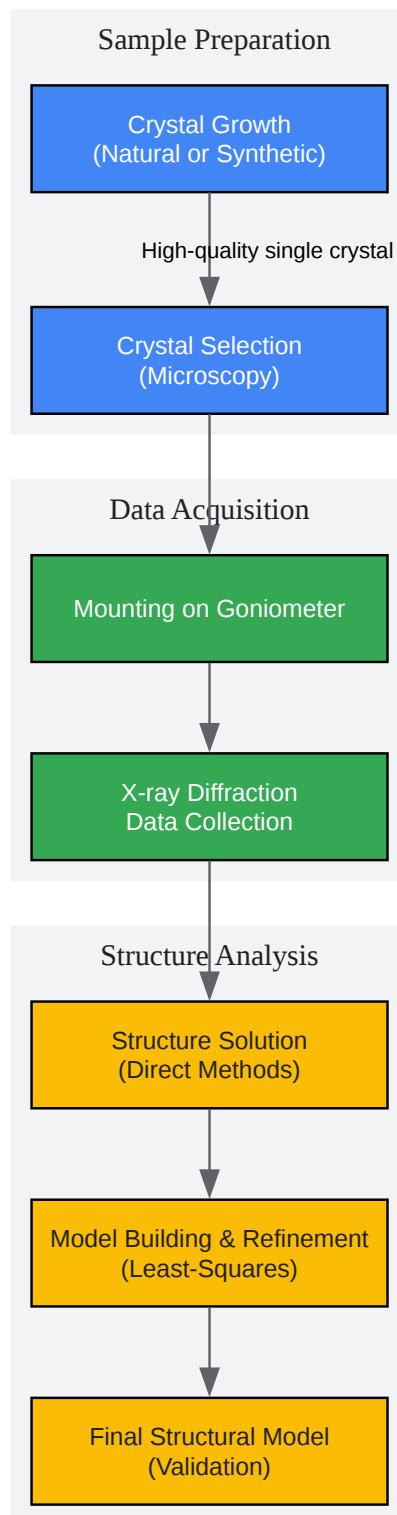
## Data Collection

- Mounting: The selected crystal is mounted on a goniometer head, often using a cryoloop and oil to secure it.
- Diffractometer Setup: The goniometer is placed on a single-crystal X-ray diffractometer, which can be equipped with a CCD or CMOS detector. An X-ray source, typically Molybdenum (Mo K $\alpha$ ,  $\lambda \approx 0.7107 \text{ \AA}$ ) or Copper (Cu K $\alpha$ ,  $\lambda \approx 1.5418 \text{ \AA}$ ), is used to irradiate the crystal.[4][11][12]
- Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected at various orientations. The instrument software records the position and intensity of thousands of diffracted X-ray reflections.

## Structure Solution and Refinement

- Data Reduction: The raw diffraction data are processed to correct for experimental factors and to integrate the intensities of each reflection.
- Structure Solution: The phase problem is typically solved using direct methods, which statistically determine the phases of the structure factors.[12] This initial step yields an electron density map.
- Model Building: An initial atomic model of the As<sub>4</sub>S<sub>4</sub> molecule is fitted into the electron density map.
- Refinement: The atomic coordinates, as well as their anisotropic displacement parameters, are refined using a full-matrix least-squares method.[12] This iterative process minimizes the difference between the observed structure factors ( $|F_o|$ ) and the calculated structure factors ( $|F_c|$ ) based on the atomic model. Software such as SHELX is commonly used for this purpose.[12] The quality of the final model is assessed by the R-factor, which should ideally be below 5% for a well-refined structure.

## Experimental Workflow for Crystal Structure Determination

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*Fig. 1: Workflow for single-crystal X-ray diffraction analysis.*

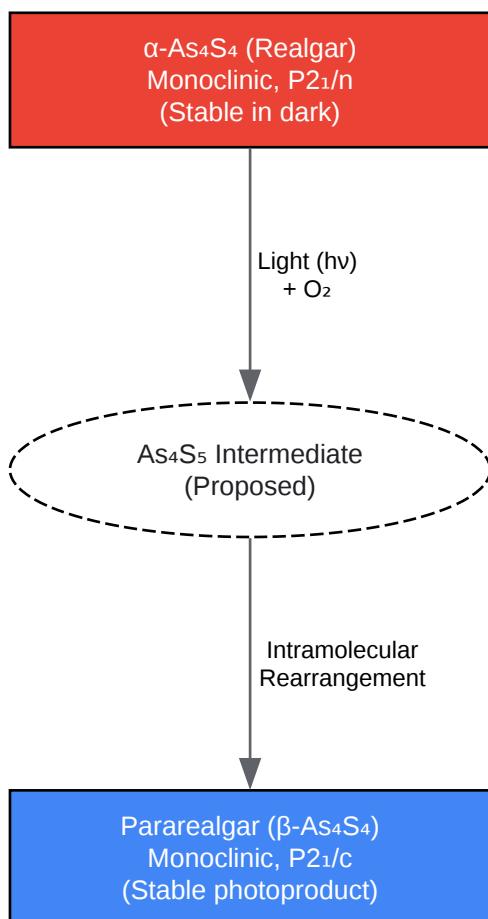
## Photo-Induced Transformation to Pararealgar

A defining characteristic of  $\alpha$ -realgar is its instability upon long exposure to light, which induces a solid-state transformation to a different polymorph known as pararealgar ( $\beta$ -As<sub>4</sub>S<sub>4</sub>).<sup>[1][13]</sup> This process is not merely a change in crystal packing but involves the breaking of covalent bonds and a significant intramolecular rearrangement of the As<sub>4</sub>S<sub>4</sub> cage.<sup>[12]</sup>

In the  $\alpha$ -realgar molecule, all arsenic atoms have the same bonding environment (1 As, 2 S).<sup>[7]</sup>

In the pararealgar molecule, the arsenic atoms adopt three different coordination patterns.<sup>[7]</sup>

<sup>[13]</sup> Studies suggest this transformation can be facilitated by the presence of oxygen, potentially proceeding through an As<sub>4</sub>S<sub>5</sub> intermediate before releasing a sulfur atom to form the pararealgar-type molecule.<sup>[6][14]</sup> This light-induced degradation is a critical consideration for the handling, storage, and application of realgar.



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*Fig. 2: Logical relationship of the photo-induced transformation of realgar.*

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## References

- 1. Realgar - Wikipedia [en.wikipedia.org]
- 2. handbookofmineralogy.org [handbookofmineralogy.org]
- 3. Realgar Mineral Data [webmineral.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Tetraarsenic tetrasulfide | As<sub>4</sub>S<sub>4</sub> | CID 139298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenyltin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. minsocam.org [minsocam.org]
- 13. The crystal structure of pararealgar, AS<sub>4</sub>S<sub>4</sub> | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
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